(2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate
Overview
Description
“(2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate” is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “(2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate” is represented by the SMILES string1S/C8H15NO2.ClH/c1-6-3-4-9-7 (5-6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
. This indicates that the molecule consists of a piperidine ring with a methyl group and an ethyl carboxylate group attached . Physical And Chemical Properties Analysis
“(2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate” is a solid compound . It does not have a flash point, indicating that it is not flammable under normal conditions .Scientific Research Applications
Synthesis Optimization
- Optimized Synthesis : The synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate from (S)-1-phenylethanamine and ethyl 2-oxoacetate has been optimized, significantly improving the overall yield from 17.0% to 47.6%, thereby reducing production costs (Z. Can, 2012).
Chemical Reactions and Applications
- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, which can undergo [4 + 2] annulation with N-tosylimines, forms adducts that include ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, displaying complete regioselectivity and excellent yields (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
- Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines, such as ethyl nipecotate and ethyl isonipecotate, have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation of various iodo compounds, showing differing chemoselectivity towards carboxamides and ketocarboxamides (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).
Conformational Analysis
- Carbamate Formation Analysis : The carbamate of 2-methylpiperidine was identified as a stable species in aqueous solutions, and its conformation was analyzed using NMR spectroscopy, supporting a chemical equilibrium model inclusive of vapor-liquid equilibria and aqueous species (C. Mcgregor, M. Al-Abdul-Wahid, V. Robertson, J. Cox, P. Tremaine, 2018).
Pharmaceutical Applications
- Synthesis of Aminopipecolic Acids : The synthesis of (2S,4S)- and (2S,4R)-4-aminopipecolic acid, crucial for solid-phase peptide synthesis, was achieved from ethyl (2S)-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate (F. Machetti, F. M. Cordero, F. Sarlo, A. Papini, M. C. Alcaro, A. Brandi, 2004).
Drug Design and Analysis
- NMDA Antagonist Activity : The enantiomer of a tetrazole-substituted amino acid, derived from ethyl (+/-)-cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate, showed potent NMDA antagonist activity, relevant for drug design in treating neurological disorders (P. Ornstein, D. Schoepp, M. Arnold, N. D. Jones, J. Deeter, D. Lodge, J. Leander, 1992).
Safety And Hazards
properties
IUPAC Name |
ethyl (2S,4R)-4-methylpiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNOCBWSUHAAA-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179419 | |
Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901179419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate | |
CAS RN |
79199-62-5 | |
Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79199-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901179419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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